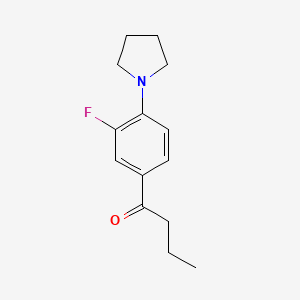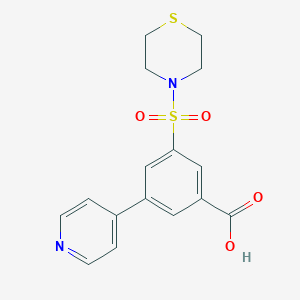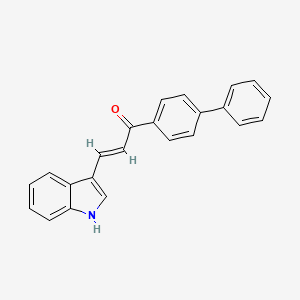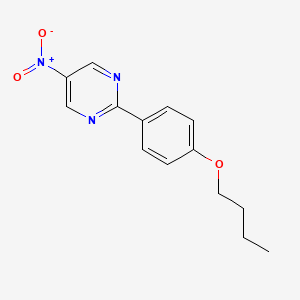![molecular formula C19H26N2O2 B5264351 1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a nitrophenyl group and a bicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a nitrophenyl derivative with a bicyclic amine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters and the use of efficient catalysts are crucial for the economic viability of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group and bicyclic structure allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3,3-trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline): Contains a spiro structure instead of the bicyclic framework, leading to distinct reactivity and applications.
Uniqueness
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane is unique due to its combination of a nitrophenyl group and a bicyclic structure. This combination imparts specific chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-18(2)11-16-12-19(3,13-18)14-20(16)10-6-8-15-7-4-5-9-17(15)21(22)23/h4-9,16H,10-14H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCSMJFMXGUQG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC=CC3=CC=CC=C3[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2C/C=C/C3=CC=CC=C3[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)
phosphonium chloride](/img/structure/B5264293.png)


![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![N-(2-phenylethyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5264322.png)
![1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B5264329.png)
![6-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B5264333.png)
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5264345.png)
![5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B5264347.png)

![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5264357.png)

